2,6-Diaminohexanoic acid;4-methyl-2-oxopentanoic acid
Description
2,6-Diaminohexanoic acid and 4-methyl-2-oxopentanoic acid are two distinct compounds with unique properties and applications
Properties
Molecular Formula |
C12H24N2O5 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2,6-diaminohexanoic acid;4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H14N2O2.C6H10O3/c7-4-2-1-3-5(8)6(9)10;1-4(2)3-5(7)6(8)9/h5H,1-4,7-8H2,(H,9,10);4H,3H2,1-2H3,(H,8,9) |
InChI Key |
AZOLWFLKEMTKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diaminohexanoic acid: can be synthesized through various methods, including fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process involves the conversion of glucose to lysine through a series of enzymatic reactions.
4-methyl-2-oxopentanoic acid: can be synthesized from leucine through transamination, followed by oxidative decarboxylation. The reaction conditions typically involve the use of enzymes such as leucine dehydrogenase and α-keto acid dehydrogenase .
Industrial Production Methods
Industrial production of 2,6-Diaminohexanoic acid primarily relies on microbial fermentation. The process involves the cultivation of genetically engineered bacteria in large bioreactors, followed by extraction and purification of lysine.
4-methyl-2-oxopentanoic acid: is produced industrially through chemical synthesis or enzymatic conversion of leucine. The process involves the use of specific enzymes and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Diaminohexanoic acid: undergoes various chemical reactions, including:
Oxidation: Lysine can be oxidized to form allysine, an important intermediate in collagen cross-linking.
Reduction: Reduction of lysine can lead to the formation of hydroxylysine, another important amino acid in collagen.
Substitution: Lysine can undergo substitution reactions to form derivatives such as acetyllysine and methyllysine.
4-methyl-2-oxopentanoic acid: undergoes reactions such as:
Transamination: Conversion to leucine through transamination.
Oxidative decarboxylation: Formation of isovaleryl-CoA, an important intermediate in the metabolism of branched-chain amino acids
Common Reagents and Conditions
Common reagents used in the reactions of 2,6-Diaminohexanoic acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. For 4-methyl-2-oxopentanoic acid , common reagents include enzymes like leucine dehydrogenase and α-keto acid dehydrogenase .
Major Products
The major products formed from the reactions of 2,6-Diaminohexanoic acid include allysine, hydroxylysine, and various lysine derivatives. For 4-methyl-2-oxopentanoic acid , the major products include leucine and isovaleryl-CoA .
Scientific Research Applications
2,6-Diaminohexanoic acid: has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of peptides and proteins.
Biology: Essential for protein synthesis and various metabolic processes.
Medicine: Used in the treatment of lysine deficiency and as a supplement for promoting growth and development.
Industry: Used in the production of animal feed, food additives, and pharmaceuticals
4-methyl-2-oxopentanoic acid: is used in:
Chemistry: Studied for its role in energy metabolism and as a precursor for the synthesis of other compounds.
Biology: Important in the study of branched-chain amino acid metabolism and related disorders.
Medicine: Investigated for its potential therapeutic applications in metabolic diseases and muscle wasting conditions
Mechanism of Action
2,6-Diaminohexanoic acid: exerts its effects by participating in protein synthesis and various metabolic pathways. It is incorporated into proteins during translation and plays a role in the synthesis of collagen and other important biomolecules.
4-methyl-2-oxopentanoic acid: acts as a key intermediate in the metabolism of leucine. It is converted to isovaleryl-CoA through oxidative decarboxylation, which then enters the citric acid cycle for energy production. The compound also influences various signaling pathways related to energy metabolism and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- α-Ketoglutaric acid
- Pyruvic acid
- Isovaleryl-CoA
- Leucine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
